Sempervirine

RNA polymerase I inhibition nucleolar stress p53-independent

Sempervirine is a pentacyclic anhydronium indole alkaloid validated for RNA polymerase I inhibition research. Its p53‑independent mechanism—IC₅₀ 0.45 µM (p53‑wt) vs 0.48 µM (p53‑null)—eliminates confounding apoptotic signaling in tumor models. Non‑genotoxic (negative γH2AX) and selective for cancer DNA synthesis (>10:1). Ideal for Wnt/β‑catenin‑sorafenib combination studies (~75‑85% tumor inhibition). ≥98% HPLC purity.

Molecular Formula C19H16N2
Molecular Weight 272.3 g/mol
CAS No. 549-92-8
Cat. No. B1196200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSempervirine
CAS549-92-8
Synonyms1,2,3,4-tetrahydro-13H-benz(g)indole(2,3-a)pyridocolinium nitrate
sempervirene
sempervirine
Molecular FormulaC19H16N2
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1CCC2=CN3C=CC4=C5C=CC=CC5=NC4=C3C=C2C1
InChIInChI=1S/C19H16N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-12H,1-2,5-6H2
InChIKeyUQVUEULZDJRMJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sempervirine (CAS 549-92-8): Procurement-Ready Overview of a Pentacyclic Anhydronium Indole Alkaloid with Documented p53-Independent Antitumor Activity


Sempervirine (CAS 549-92-8) is a pentacyclic anhydronium indole alkaloid of the β-carboline class, originally isolated from Gelsemium sempervirens (Carolina jasmine) and also obtainable from Gelsemium elegans Benth. [1] With the molecular formula C₁₉H₁₆N₂ and molecular weight 272.34 g/mol, the compound is structurally characterized as 2,3,4,13-tetrahydro-1H-benz[g]indolo[2,3-a]quinolizin-6-ium and belongs to the yohimbane-type alkaloid subclass [2]. The compound exists as a positively charged cation that exhibits intrinsic fluorescence properties and demonstrates solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . Sempervirine has been investigated as a non-genotoxic anticancer small molecule with documented activity across multiple cancer types, including germ cell tumors, ovarian cancer, hepatocellular carcinoma, glioblastoma, and lymphoma, with mechanisms involving rRNA synthesis inhibition, Wnt/β-catenin pathway modulation, and MDM2-p53 pathway interference [3].

Why Generic β-Carboline Alkaloid Substitution Fails: Sempervirine's Distinct p53-Independent rRNA Synthesis Inhibition Cannot Be Assumed Across Structural Analogs


The β-carboline alkaloid class includes structurally related compounds such as serpentine, alstonine, and flavopereirine, which share a common chemical scaffold but exhibit functionally divergent molecular mechanisms and target engagement profiles [1]. Sempervirine possesses a unique mechanism of action involving nucleolar accumulation, binding to rRNA, and destabilization of RPA194—the catalytic subunit of RNA polymerase I—leading to rRNA synthesis inhibition independently of p53 status [2]. This dual activity in both p53-wildtype and p53-null cancer cells distinguishes sempervirine from analogs whose activity may depend on p53 functional status [3]. Furthermore, the pentacyclic anhydronium structure of sempervirine confers specific physicochemical properties, including a permanent positive charge and characteristic UV absorption maxima (241, 292, 330, 395 nm), which affect solubility, formulation requirements, and analytical detectability [4]. Substitution with a structurally similar but mechanistically divergent analog—absent head-to-head comparative efficacy data—introduces experimental confounds and risks non-reproducible results in p53-compromised tumor models.

Sempervirine Quantitative Differentiation Guide: Evidence-Based Comparator Analysis for Procurement Decisions


p53-Independent rRNA Synthesis Inhibition: Sempervirine vs. CX-5461 Mechanistic Divergence in Germ Cell Tumor Models

Sempervirine demonstrates comparable antiproliferative activity in both p53-wildtype (2102EP-S) and p53-null (2102EP-R) germ cell tumor lines, with IC₅₀ values of 0.45 μM and 0.48 μM, respectively, following 72-hour exposure, indicating p53-independent activity [1]. In contrast, the established RNA polymerase I inhibitor CX-5461 shows markedly reduced activity in p53-null contexts, as its mechanism depends substantially on p53-mediated checkpoint activation [2]. Sempervirine achieves this through nucleolar accumulation, direct rRNA binding, and reduction of RPA194 protein stability, triggering nucleolar stress without causing detectable DNA damage as measured by γH2AX immunostaining [3].

RNA polymerase I inhibition nucleolar stress p53-independent testicular germ cell tumors

Selective Cancer DNA Synthesis Inhibition: Sempervirine vs. Serpentine and Alstonine in β-Carboline Class Comparison

In a direct comparative study of four β-carboline alkaloids, sempervirine inhibited in vitro DNA synthesis using native cancer DNA templates from Ehrlich ascites carcinoma cells at concentrations of 50-100 μg/mL, while exhibiting minimal inhibition of DNA synthesis from healthy tissue templates [1]. The selectivity ratio (cancer DNA inhibition vs. healthy DNA inhibition) for sempervirine was reported as >10:1, comparable to serpentine and alstonine but with distinct DNA-binding kinetics characterized by intercalative binding mode and DNA unwinding capacity confirmed by circular dichroism and viscometry [2]. Sempervirine specifically inhibits initiation of DNA synthesis rather than chain elongation, as demonstrated in pulse-chase experiments [3].

DNA synthesis inhibition cancer selectivity β-carboline alkaloids template activity

In Vivo Ovarian Cancer Growth Inhibition: Sempervirine vs. 5-Fluorouracil Comparative Efficacy in Orthotopic Model

In an orthotopic ovarian cancer mouse model using SKOV3 cells, sempervirine administered at 20 mg/kg (intraperitoneal injection, every 3 days for 21 days) produced tumor growth inhibition comparable to the positive control 5-fluorouracil (5-Fu) at 25 mg/kg [1]. Both treatments induced similar pathological changes in tumor tissues, including poor development of tumor mucosa, collagen deposition, endoplasmic reticulum damage, mitochondrial swelling, and vacuolar degeneration [2]. Sempervirine achieved significant suppression of tumor invasion and metastasis as measured by Transwell assay, with dose-dependent inhibition of cell migration observed at concentrations ranging from 1-4 μM [3].

ovarian cancer in vivo efficacy orthotopic model tumor growth inhibition

Sorafenib Combination Synergy in Hepatocellular Carcinoma: Sempervirine Enhances First-Line Agent Efficacy in In Vivo Xenograft Model

In a HepG2 hepatocellular carcinoma xenograft model, the combination of sempervirine (10 mg/kg, intraperitoneal) with sorafenib (30 mg/kg, oral gavage) produced significantly greater tumor growth inhibition than sorafenib monotherapy [1]. Sempervirine alone at 10 mg/kg achieved approximately 40-50% tumor growth inhibition, sorafenib alone at 30 mg/kg achieved approximately 50-60% inhibition, while the combination achieved approximately 75-85% inhibition, indicating synergistic rather than merely additive effects [2]. Mechanistically, sempervirine contributed to Wnt/β-catenin pathway inactivation through downregulation of β-catenin, c-Myc, and cyclin D1 protein expression, a pathway distinct from sorafenib's primary kinase inhibition targets [3].

hepatocellular carcinoma combination therapy sorafenib synergy Wnt/β-catenin

Broad-Spectrum Cytotoxicity Profile: Sempervirine EC₅₀ Values Across Multiple Tumor Cell Lines with Differential Sensitivity Patterns

Sempervirine exhibits differential cytotoxic potency across a panel of cancer cell lines, with EC₅₀ values of 1.77 μM for MDA-MB-231 (triple-negative breast cancer), 1.96 μM for HeLa (cervical cancer), and 2.7 μM for Raji (Burkitt lymphoma) . This sensitivity profile differs from typical patterns observed with conventional chemotherapeutic agents and may reflect sempervirine's unique mechanism involving rRNA synthesis inhibition and nucleolar stress induction [1]. Notably, the compound shows activity in both hematological and solid tumor lineages, with MDA-MB-231 representing the most sensitive line among those tested . In glioblastoma models, IC₅₀ values of 4.981 μM (U251) and 4.709 μM (U87) after 48-hour treatment have been reported [2].

cytotoxicity screening cancer cell line panel EC50 profiling differential sensitivity

Optimal Research Application Scenarios for Sempervirine Procurement Based on Validated Quantitative Evidence


p53-Independent Nucleolar Stress Research in Germ Cell and p53-Compromised Tumor Models

Sempervirine is optimally deployed in research programs investigating RNA polymerase I inhibition and nucleolar stress in tumor models where p53 functional status is either variable or absent. Based on IC₅₀ data showing equivalent activity in p53-wildtype (0.45 μM) and p53-null (0.48 μM) germ cell tumor lines [1], the compound enables controlled investigation of rRNA synthesis inhibition without the confounding variable of p53-mediated apoptosis signaling that affects alternative agents such as CX-5461. The documented nucleolar accumulation and rRNA binding properties of sempervirine, combined with its non-genotoxic profile (negative γH2AX immunostaining) [2], make it suitable for long-term exposure studies where DNA damage-induced artifacts must be minimized.

Ovarian Cancer Orthotopic Model Studies Requiring Natural Product-Derived Agent with Validated In Vivo Efficacy

For research programs utilizing orthotopic ovarian cancer models (particularly SKOV3-based systems), sempervirine provides a natural product-derived test article with in vivo efficacy data directly comparable to the standard chemotherapeutic control 5-fluorouracil [1]. The compound's demonstrated capacity to induce ultrastructural pathological changes in tumor tissues—including endoplasmic reticulum damage and mitochondrial swelling—provides a distinct phenotypic signature for comparative studies [2]. The apelin signaling pathway downregulation mechanism offers a defined molecular target for pharmacodynamic biomarker assessment in preclinical studies.

Hepatocellular Carcinoma Combination Therapy Research with Sorafenib

Sempervirine is specifically indicated for hepatocellular carcinoma research programs requiring Wnt/β-catenin pathway-targeted agents for combination studies with sorafenib. The validated in vivo synergy data, demonstrating ~75-85% tumor growth inhibition for the combination vs. 50-60% for sorafenib monotherapy [1], provides a quantitative baseline for further dose optimization and mechanistic investigation. The distinct pathway engagement (Wnt/β-catenin inactivation via β-catenin, c-Myc, and cyclin D1 downregulation) complements sorafenib's kinase inhibition profile, making this combination suitable for studies examining pathway crosstalk in HCC treatment resistance [2].

Cancer-Selective DNA Synthesis Inhibition Studies with β-Carboline Structure-Activity Comparator

Sempervirine is appropriate for research programs investigating cancer-selective DNA synthesis inhibition, particularly when a structurally defined β-carboline with documented DNA-intercalating properties and cancer vs. healthy DNA template selectivity (>10:1 ratio) is required [1]. The compound's inhibition of DNA synthesis initiation (rather than chain elongation) and its reversible competition with steroids for binding sites on hormone-responsive cancer DNA [2] provide specific mechanistic features for experimental design. For studies comparing multiple β-carboline alkaloids, sempervirine serves as one of the validated comparators alongside serpentine and alstonine, with distinct DNA unwinding characteristics confirmed by circular dichroism and viscometry [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sempervirine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.